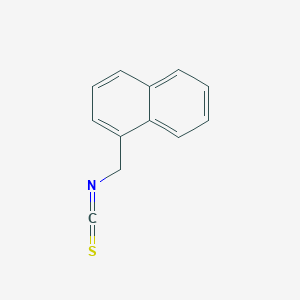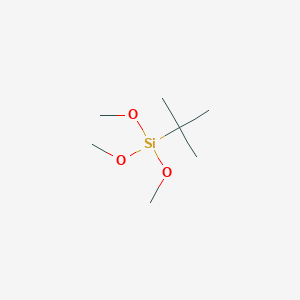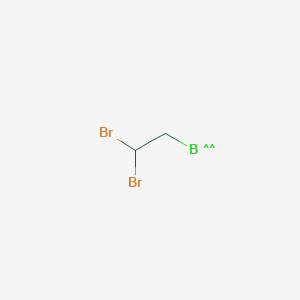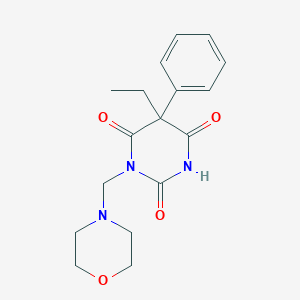
1-Morpholinomethylphenobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholinomethylphenobarbital (MPB) is a barbiturate derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 1-Morpholinomethylphenobarbital is not fully understood, but it is believed to act on the GABA receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, and 1-Morpholinomethylphenobarbital is thought to enhance its activity, leading to the sedative and hypnotic effects of the compound.
Biochemical and Physiological Effects:
1-Morpholinomethylphenobarbital has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the excitability of neurons, increase the threshold for convulsions, and reduce the frequency and severity of seizures. 1-Morpholinomethylphenobarbital has also been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the development of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Morpholinomethylphenobarbital in lab experiments include its ability to induce sedation and hypnosis, which can be useful in studying the effects of drugs on the brain. However, the limitations of using 1-Morpholinomethylphenobarbital include its potential for toxicity and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1-Morpholinomethylphenobarbital. One area of interest is the development of new derivatives of the compound that may exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the long-term effects of 1-Morpholinomethylphenobarbital on the brain, particularly with regard to its potential for neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-Morpholinomethylphenobarbital and its potential applications in the treatment of neurological and psychiatric disorders.
In conclusion, 1-Morpholinomethylphenobarbital is a barbiturate derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about this compound, its potential applications in the treatment of neurological and psychiatric disorders make it a promising area of research.
Métodos De Síntesis
The synthesis of 1-Morpholinomethylphenobarbital involves the reaction of phenobarbital with morpholine in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
Aplicaciones Científicas De Investigación
1-Morpholinomethylphenobarbital has been used extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, sedative, and hypnotic properties, which make it useful in the treatment of epilepsy and other neurological disorders. 1-Morpholinomethylphenobarbital has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
Número CAS |
18009-29-5 |
|---|---|
Nombre del producto |
1-Morpholinomethylphenobarbital |
Fórmula molecular |
C17H21N3O4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |
Clave InChI |
FOEQHWOACOYFPK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Otros números CAS |
18009-29-5 |
Sinónimos |
5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
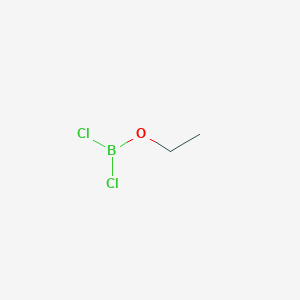
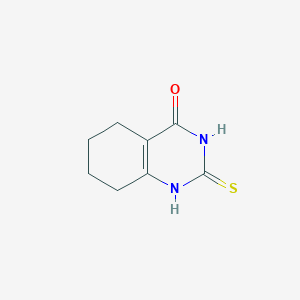
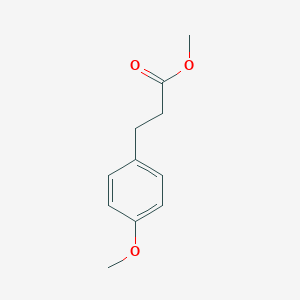

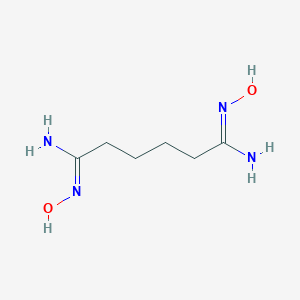
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
